molecular formula C12H17NO2 B8492074 3-(4-Aminomethyl-2-methyl-phenyl)-propionic Acid Methyl Ester

3-(4-Aminomethyl-2-methyl-phenyl)-propionic Acid Methyl Ester

Cat. No. B8492074
M. Wt: 207.27 g/mol
InChI Key: UZAHCFHUCHGTFX-UHFFFAOYSA-N
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Patent
US07259175B2

Procedure details

A mixture of 3-(4-Azidomethyl-2-methyl-phenyl)-propionic acid methyl ester (0.20 g, 0.86 mmol) and 5% Pd/C (32 mg) in EtOH (50 mL) is exposed to a hydrogen atmosphere (60 psi) at RT overnight. Upon filtering the mixture through Celite, the filtrate is concentrated to yield the title compound (0.14 g, 78%). The material is used without further purification.
Name
3-(4-Azidomethyl-2-methyl-phenyl)-propionic acid methyl ester
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][N:13]=[N+]=[N-])=[CH:8][C:7]=1[CH3:16].[H][H]>CCO.[Pd]>[CH3:1][O:2][C:3](=[O:17])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][NH2:13])=[CH:8][C:7]=1[CH3:16]

Inputs

Step One
Name
3-(4-Azidomethyl-2-methyl-phenyl)-propionic acid methyl ester
Quantity
0.2 g
Type
reactant
Smiles
COC(CCC1=C(C=C(C=C1)CN=[N+]=[N-])C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
32 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon filtering the mixture through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(CCC1=C(C=C(C=C1)CN)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.